

Spectroscopic Profile of 5-hydroxy-1H-indole-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **5-hydroxy-1H-indole-3-carbonitrile**

Cat. No.: **B185872**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hydroxy-1H-indole-3-carbonitrile**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the structural elucidation and characterization of this molecule.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-hydroxy-1H-indole-3-carbonitrile**. This information is critical for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.95	s	-	N1-H
9.21	s	-	C5-OH
7.98	s	-	H2
7.21	d	8.8	H7
6.90	d	2.4	H4
6.72	dd	8.8, 2.4	H6

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
151.7	C5
132.8	C7a
129.8	C2
126.1	C3a
117.0	C≡N
114.2	C7
113.8	C6
104.5	C4
85.0	C3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (neat)

Wavenumber (cm ⁻¹)	Assignment
3328	O-H, N-H stretching
2221	C≡N stretching
1620, 1587, 1461	Aromatic C=C stretching
1271, 1182	C-O stretching
802	C-H bending (aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (ESI)

m/z	Assignment
157	[M-H] ⁻

Experimental Protocols

The data presented in this guide were obtained using the following experimental procedures:

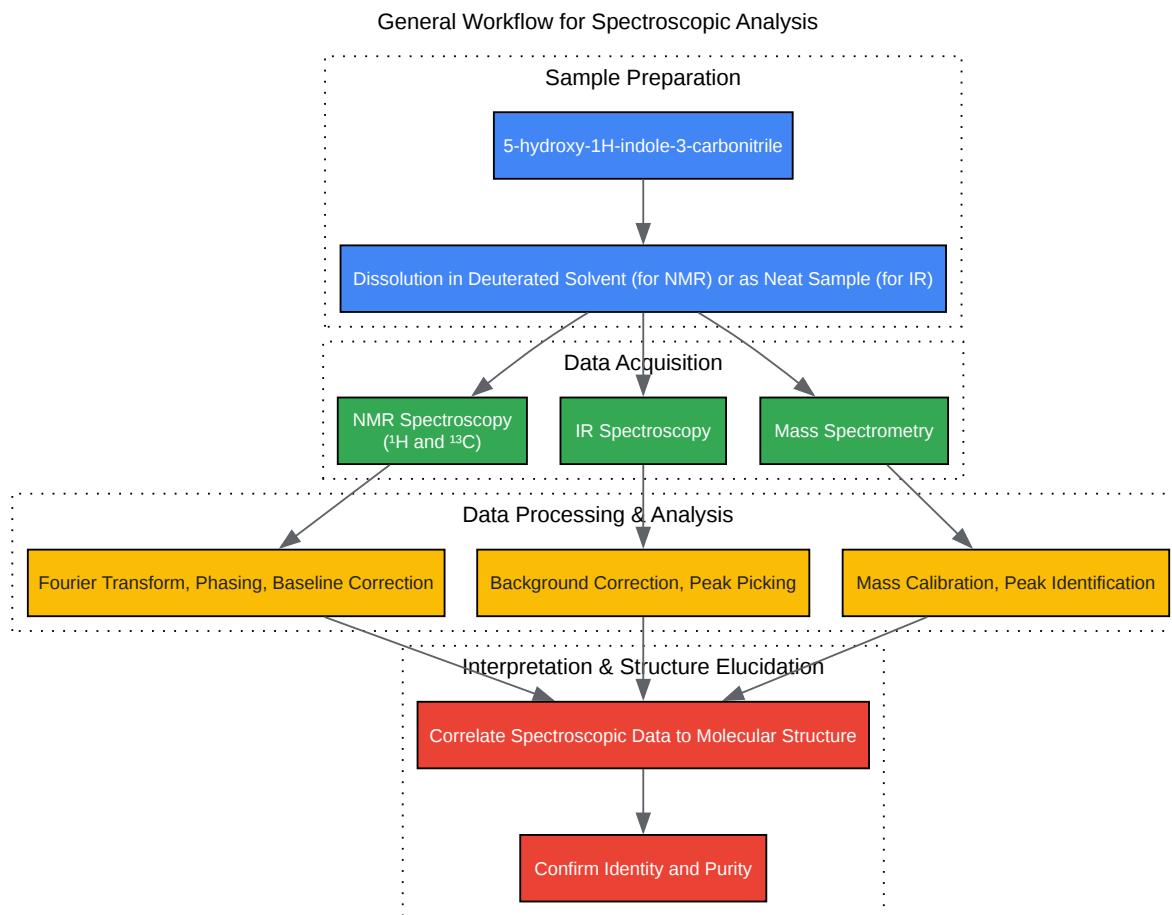
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample of the compound.

Mass Spectrometry (MS): The mass spectrum was acquired using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectroscopic data and the general analytical process, the following diagrams are provided.



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